Angiotensin I

Description

Properties

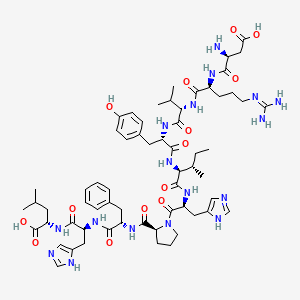

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H89N17O14/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68)/t35-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWYRWWVDCYOMK-HBZPZAIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H89N17O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866222 | |

| Record name | Angiotensin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-42-4, 9041-90-1 | |

| Record name | Angiotensin I, ile(5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Chronicle of Angiotensin I: From Discovery to a Pillar of Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide navigates the historical landscape of angiotensin I, from its serendipitous discovery to the elucidation of its pivotal role in the renin-angiotensin system (RAS). It provides a technical examination of the key research milestones, detailing the experimental protocols that defined our understanding and presenting quantitative data for comparative analysis. The intricate signaling pathways and experimental workflows are visually mapped to offer a clear and comprehensive overview of this critical area of cardiovascular research.

The Dawn of a Pressor Substance: Discovery and Naming

The story of this compound begins not with its direct discovery, but with the investigation of a pressor substance originating from the kidney. In 1898, Robert Tigerstedt and Per Bergman at the Karolinska Institute in Sweden observed that saline extracts of rabbit kidney consistently caused a rise in blood pressure when injected into anesthetized rabbits. They named this pressor agent "renin."[1][2] However, the significance of this finding remained largely dormant for several decades.

The impetus for renewed interest came from the work of Harry Goldblatt in 1934, who induced persistent hypertension in dogs by constricting their renal arteries, creating a reliable model for studying high blood pressure.[1][2] This spurred two independent groups to investigate the underlying mechanism.

In the late 1930s, two teams, one led by Irvine Page and Oscar Helmer at the Lilly Research Laboratories in Indianapolis, USA, and the other by Eduardo Braun-Menéndez in Buenos Aires, Argentina, independently discovered that renin was an enzyme that acted on a substrate in the blood to produce a potent vasoconstrictor.[1][2][3] The American group named the substance "angiotonin," while the Argentinian team called it "hypertensin."[1][2][3] In 1958, a collaborative agreement led to the adoption of the name "angiotensin" to unify the field.[1][2]

Experimental Protocols: Initial Isolation of "Angiotonin" (Page and Helmer, 1940)

The following protocol outlines the foundational method used by Page and Helmer to isolate the pressor substance they termed "angiotonin."

Objective: To isolate and characterize the pressor substance produced by the interaction of renin and its plasma substrate.

Methodology:

-

Preparation of Renin:

-

Kidneys from dogs were minced and extracted with saline.

-

The extract was then partially purified through precipitation with ammonium (B1175870) sulfate (B86663) and subsequent dialysis.

-

-

Preparation of Renin Substrate ("Renin-activator"):

-

Blood plasma from dogs was used as the source of the renin substrate.

-

-

Incubation and Extraction:

-

The partially purified renin was incubated with the plasma substrate at 38°C.

-

The reaction was stopped by the addition of 95% ethanol, which precipitated the proteins.

-

The alcoholic extract was then concentrated by evaporation under reduced pressure.

-

-

Purification of Angiotonin:

-

The concentrated extract was subjected to a series of further purification steps, including precipitation with various agents and solvent extractions, to yield a highly active pressor substance.

-

-

Bioassay for Pressor Activity:

-

The activity of the purified substance was tested by injecting it intravenously into anesthetized cats and dogs and measuring the resulting change in blood pressure.

-

Other bioassays, such as the perfused rabbit ear vessel preparation, were also employed to assess vasoconstrictor activity.[4]

-

Unveiling the Complexity: The Discovery of Two Angiotensins and the Converting Enzyme

A major breakthrough in understanding the renin-angiotensin system came in the mid-1950s from the laboratory of Leonard T. Skeggs Jr. at the Veterans Administration Hospital in Cleveland, Ohio. His team discovered that the initial product of renin's action on its substrate was a biologically inactive decapeptide, which they named This compound . This was then converted into a highly potent octapeptide, angiotensin II , by an enzyme they termed the "angiotensin-converting enzyme" (ACE).[5][6]

This seminal discovery revealed a cascade of events in the RAS and identified a key therapeutic target for controlling blood pressure.

Experimental Protocols: Separation of this compound and II (Skeggs et al., 1954)

Skeggs and his colleagues utilized a technique called counter-current distribution to separate the two forms of angiotensin.

Objective: To separate and characterize the two forms of angiotensin produced by the action of renin.

Methodology:

-

Preparation of Angiotensin Mixture:

-

A crude preparation of angiotensin was generated by incubating renin with its substrate.

-

-

Counter-Current Distribution:

-

A multi-stage liquid-liquid extraction technique was employed.

-

A solvent system of two immiscible liquids (e.g., a mixture of butanol and aqueous acid) was used.

-

The angiotensin mixture was introduced into the first tube of a series of connected tubes.

-

Through a series of transfers of the upper solvent phase, the components of the mixture were separated based on their differential partitioning between the two liquid phases.

-

-

Analysis of Fractions:

-

The contents of each tube were collected and assayed for pressor activity using a rat bioassay.

-

This revealed two distinct peaks of activity, corresponding to this compound and angiotensin II.

-

-

Discovery of the Converting Enzyme:

The Role of the Lung and the Dawn of ACE Inhibition: The Contributions of John Vane

In the 1960s, Sir John Vane made a crucial contribution to the understanding of the renin-angiotensin system. Using his innovative "cascade superfusion bioassay," he demonstrated that the conversion of this compound to angiotensin II occurred predominantly in the pulmonary circulation.[7] This technique allowed for the real-time measurement of vasoactive substances in the blood.

Vane's work also laid the foundation for the development of ACE inhibitors. He and his colleagues discovered that a peptide isolated from the venom of the Brazilian pit viper, Bothrops jararaca, potently inhibited the conversion of this compound to angiotensin II.[8] This peptide, known as bradykinin-potentiating factor (BPF), became the lead compound for the development of the first orally active ACE inhibitor, captopril.[9]

Experimental Protocols: Cascade Superfusion Bioassay (Vane)

Objective: To determine the site of conversion of this compound to angiotensin II and to screen for inhibitors of this conversion.

Methodology:

-

Preparation of Isolated Tissues:

-

A series of isolated tissues with differential sensitivities to various vasoactive substances (e.g., rat colon, rabbit aorta strips) were suspended in a cascade.

-

-

Superfusion:

-

Blood or a physiological salt solution was continuously superfused over the tissues.

-

The contractions or relaxations of each tissue were recorded, providing a biological signature of the substances present in the fluid.

-

-

Experimental Procedure:

-

This compound was infused into the circulation at different points (e.g., intravenously versus intra-arterially).

-

By comparing the responses of the bioassay tissues, Vane observed that the pressor effect of this compound was significantly greater when it passed through the lungs, indicating this as the primary site of conversion.

-

Potential inhibitors, such as the snake venom peptide, were then added to the system to observe their effect on the conversion of this compound to angiotensin II.

-

Quantitative Data from Foundational Studies

The following tables summarize some of the key quantitative findings from the early research on this compound.

| Study | Bioassay Animal | This compound (Pressor Effect relative to Angiotensin II) | Angiotensin II (Pressor Effect) |

| Skeggs et al. (1956) | Rat | Significantly less potent | Potent pressor agent |

| Helmer (1957) | Rabbit Aortic Strip | Inactive | Potent contractile agent |

Table 1: Relative Pressor and Contractile Activity of this compound and II

| Enzyme | Source | Activators | Inhibitors |

| Angiotensin-Converting Enzyme (ACE) | Plasma, Lung | Chloride ions | Peptides from Bothrops jararaca venom, EDTA |

Table 2: Characteristics of the Angiotensin-Converting Enzyme

Signaling Pathways and Molecular Interactions

The discovery of this compound was the first step in unraveling the complex signaling cascade of the renin-angiotensin system. The conversion of this compound to angiotensin II is the critical activation step, leading to a multitude of physiological effects mediated primarily through the angiotensin II type 1 (AT1) receptor.

Renin-Angiotensin System Cascade

The following diagram illustrates the enzymatic cascade leading to the formation of angiotensin II.

Caption: The Renin-Angiotensin System enzymatic cascade.

Angiotensin II Signaling Pathway via AT1 Receptor

This diagram outlines the major downstream signaling events following the binding of angiotensin II to its AT1 receptor.

Caption: Angiotensin II signaling via the AT1 receptor.

Conclusion

The journey from the initial observation of a renal pressor substance to the detailed characterization of this compound and its role in the renin-angiotensin system is a testament to the cumulative nature of scientific discovery. The pioneering work of researchers like Tigerstedt, Bergman, Goldblatt, Page, Helmer, Braun-Menéndez, Skeggs, and Vane not only illuminated a fundamental physiological pathway but also paved the way for the development of life-saving therapies for hypertension and other cardiovascular diseases. The experimental protocols and quantitative data from these early studies remain a valuable resource for researchers today, providing a solid foundation upon which our current understanding is built. This technical guide serves as a comprehensive reference to these foundational milestones, offering insights for contemporary research and drug development endeavors.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pnas.org [pnas.org]

- 7. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]

- 8. The technique of superfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 26.5 Amino Acid Analysis of Peptides - Organic Chemistry | OpenStax [openstax.org]

angiotensin I synthesis pathway from angiotensinogen

An In-depth Technical Guide on the Synthesis of Angiotensin I from Angiotensinogen (B3276523)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The renin-angiotensin system (RAS) is a critical hormonal cascade that governs cardiovascular, renal, and adrenal functions, primarily through the regulation of blood pressure and electrolyte balance. The initial, rate-limiting step of this entire system is the enzymatic synthesis of this compound from its precursor, angiotensinogen, by the aspartyl protease renin. Understanding the molecular intricacies of this specific reaction is fundamental for research into cardiovascular diseases and the development of novel therapeutics targeting the RAS. This guide provides a detailed examination of the this compound synthesis pathway, presenting key kinetic data, comprehensive experimental protocols for its study, and a clear visualization of the process.

The Core Synthesis Pathway: Renin-Mediated Cleavage of Angiotensinogen

The synthesis of this compound is a highly specific proteolytic event that initiates the RAS cascade.[1] The two primary molecular components involved are the substrate, angiotensinogen, and the enzyme, renin.

Angiotensinogen: The Substrate

Angiotensinogen is a large glycoprotein (B1211001) (~55-65 kDa) belonging to the serine protease inhibitor (serpin) superfamily, though it lacks inhibitory activity.[2] It is primarily synthesized and constitutively secreted into the circulation by the liver.[3][4] While the liver is the main source, local expression of angiotensinogen has been identified in various tissues, including the heart, kidneys, and adipose tissue, suggesting the existence of local RAS systems.[5] The concentration of circulating angiotensinogen is a key determinant of the overall activity of the RAS.[6] The N-terminal sequence of angiotensinogen is crucial as it contains the site for renin cleavage.[2]

Renin: The Rate-Limiting Enzyme

Renin is a highly specific aspartyl protease that exclusively catalyzes the conversion of angiotensinogen to this compound.[3][7] It is synthesized as an inactive precursor, prorenin, primarily in the juxtaglomerular cells of the kidney.[4] The conversion of prorenin to active renin is a key regulatory step.[4] Active renin is then released into the bloodstream in response to specific physiological stimuli:[4][8][9]

-

Reduced Renal Perfusion: Detected by baroreceptors in the afferent arterioles of the kidney.

-

Decreased Sodium Chloride (NaCl) Delivery: Sensed by the macula densa cells in the distal convoluted tubule.

-

Sympathetic Nervous System Activation: Mediated by β1-adrenergic receptors on the juxtaglomerular cells.

Once in circulation, renin's enzymatic activity has a half-life of approximately 10-15 minutes.[4]

The Cleavage Mechanism

Renin specifically recognizes and cleaves the peptide bond between a Leucine (Leu) and a Valine (Val) residue at positions 10 and 11 of the N-terminus of human angiotensinogen.[2][7] This proteolytic cleavage releases the decapeptide (a peptide of 10 amino acids) known as this compound.[8][10] this compound itself is biologically inert and serves as the immediate precursor for the potent vasoconstrictor, angiotensin II.[4][10] The high specificity of the renin-angiotensinogen interaction is a cornerstone of RAS regulation and makes renin a prime target for therapeutic inhibition.[7] The three-dimensional structure of angiotensinogen plays a significant role in its hydrolysis by renin, as the enzyme exhibits different kinetic properties with the full protein compared to shorter synthetic peptide substrates.[11]

Quantitative Data

The enzymatic efficiency of the renin-angiotensinogen reaction and the physiological concentrations of its components are critical parameters in understanding the dynamics of the RAS.

Table 1: Kinetic Constants for the Human Renin-Angiotensinogen Reaction

| Parameter | Value | Condition | Source |

| Michaelis Constant (Km) | 0.931 nmol/mL | Hydrolysis of human renin substrate by human renin. | [12] |

| Michaelis Constant (Km) | 0.7 µg/mL | Plasma of normal human subjects. | [6] |

| Catalytic Efficiency (kcat/Km) | Lower for synthetic substrates | Compared to native human angiotensinogen. | [11] |

Note: The Km value is numerically equal to the substrate concentration at which the reaction proceeds at half its maximal velocity (Vmax). The physiological concentration of angiotensinogen in normal plasma is often below the Km, indicating that substrate availability is a key rate-determining factor.[12]

Table 2: Typical Plasma Concentrations of RAS Components in Healthy Adults

| Component | Concentration (Mean ± SD) | Units | Source |

| Angiotensinogen (AGT) | 1582 ± 419 (Women) | ng/mL | [5] |

| 1658 ± 459 (Men) | [5] | ||

| Plasma Renin Activity (PRA) | 1.1 ± 0.8 (Women) | ng/mL/hr | [5] |

| 1.0 ± 0.7 (Men) | [5] |

Experimental Protocols

The most common method for quantifying the initial step of the RAS is the Plasma Renin Activity (PRA) assay. This assay measures the rate of this compound (Ang I) generation from endogenous angiotensinogen when plasma is incubated under controlled conditions.

Protocol: Plasma Renin Activity (PRA) Assay by LC-MS/MS

This protocol outlines the measurement of Ang I generation, which reflects the activity of renin in a plasma sample.

1. Sample Collection and Handling: a. Collect whole blood into chilled tubes containing a potassium EDTA anticoagulant. b. Immediately after collection, add a cocktail of protease inhibitors to prevent the degradation of angiotensins. c. Centrifuge the blood at 4°C (e.g., 2,500 x g for 15 minutes) to separate the plasma. d. Immediately transfer the plasma to a new polypropylene (B1209903) tube and freeze at -80°C until analysis. Avoid repeated freeze-thaw cycles.

2. This compound Generation: a. Thaw plasma samples on ice. b. Divide each plasma sample into two aliquots in separate tubes. i. Test Sample: This aliquot will be incubated at 37°C to allow for enzymatic generation of Ang I. ii. Blank Sample: This aliquot will be kept at 4°C (on ice) to prevent enzymatic activity. This measures the baseline Ang I level. c. Add an appropriate generation buffer to each aliquot to maintain a stable pH (typically around 6.0-7.4). d. Incubate both tubes for a fixed period (e.g., 90 to 180 minutes). The incubation time should be optimized to ensure the reaction is within the linear range of Ang I formation. e. Stop the enzymatic reaction in both tubes by adding a quenching solution (e.g., 2% formic acid or by rapidly freezing).

3. Sample Purification (Solid Phase Extraction - SPE): a. Add a known amount of a stable isotope-labeled Ang I internal standard to each quenched sample. b. Condition an SPE plate or cartridge (e.g., a mixed-mode cation exchange polymer) with methanol (B129727) and then an equilibration buffer (e.g., 2% ammonium (B1175870) hydroxide). c. Load the quenched sample onto the SPE plate. d. Wash the plate to remove interfering substances like salts and phospholipids. e. Elute the Ang I and the internal standard from the SPE plate using an appropriate elution solvent (e.g., a mixture of methanol and formic acid). f. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solution for LC-MS/MS analysis.

4. Quantification by LC-MS/MS: a. Inject the reconstituted sample into a liquid chromatography-tandem mass spectrometry system. b. Separate Ang I from other components using a suitable C18 reverse-phase HPLC column. c. Detect and quantify Ang I and the internal standard using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. d. Create a standard curve using known concentrations of Ang I.

5. Data Analysis: a. Calculate the concentration of Ang I in both the 37°C incubated sample and the 4°C blank sample by comparing their peak area ratios (analyte/internal standard) to the standard curve. b. Subtract the Ang I concentration of the blank sample from the test sample to determine the net amount of Ang I generated during incubation. c. Calculate the Plasma Renin Activity and express the result in nanograms of Ang I generated per milliliter of plasma per hour (ng/mL/hr).

Visualizations

This compound Synthesis Pathway

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. ovid.com [ovid.com]

- 4. vitas.no [vitas.no]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Kinetic Analysis of the Reaction of Human Renin with Human High and Low Molecular Weight Angiotensinogen | Semantic Scholar [semanticscholar.org]

- 8. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 9. ahajournals.org [ahajournals.org]

- 10. Comparative enzymatic studies of human renin acting on pure natural or synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. journals.physiology.org [journals.physiology.org]

A Technical Guide to the Biochemical Properties and Structure of Angiotensin I

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biochemical and structural characteristics of Angiotensin I, a key decapeptide in the Renin-Angiotensin System (RAS). This guide consolidates critical data, outlines detailed experimental protocols, and visualizes associated pathways to serve as a comprehensive resource for professionals in research and drug development.

Core Biochemical Properties

This compound is a transient, largely inactive peptide that serves as the direct precursor to the potent vasoconstrictor, Angiotensin II.[1][2][3] It is generated in the bloodstream when the enzyme renin, released from the kidneys, cleaves a decapeptide segment from the N-terminus of angiotensinogen, a globulin protein produced by the liver.[4][5][6] The primary role of this compound is to be a substrate for Angiotensin-Converting Enzyme (ACE), which converts it into the octapeptide Angiotensin II.[5][7]

Quantitative Data Summary

The fundamental biochemical properties of human this compound are summarized in the table below. These values are essential for a wide range of experimental applications, from analytical quantification to synthetic production.

| Property | Value | Source / Method |

| Amino Acid Sequence | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu | [1][4][8] |

| Single-Letter Code | DRVYIHPFHL | [1][8] |

| Molecular Formula | C₆₂H₈₉N₁₇O₁₄ | [1][8] |

| Average Molecular Weight | 1296.48 Da | [8][9][10] |

| Monoisotopic Molecular Weight | 1295.677 g/mol | [1] |

| Isoelectric Point (pI) | ~7.5 | Calculated* |

| Solubility | Water (~10 mg/mL), 0.1 M Acetic Acid (~20 mg/mL) | [8][10] |

| Stability in Solution | Unstable at room temperature (significant loss after 4 days); Store at -20°C.[10] Degrades under high temperature and alkaline conditions.[11][12] | [10][11][12] |

*Note on Isoelectric Point (pI) Calculation: The isoelectric point was calculated based on the pKa values of the N-terminus, C-terminus, and the ionizable side chains of Aspartic Acid (pKa ~3.9), Arginine (pKa ~12.5), Tyrosine (pKa ~10.5), and Histidine (pKa ~6.0). The net charge of the peptide is zero at approximately pH 7.5.

Structure of this compound

The biological function of a peptide is intrinsically linked to its structure. This compound is characterized by its primary sequence, but its higher-order structure in a physiological context is notably fluid.

Primary Structure

The primary structure is the linear sequence of its ten amino acids: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu .[4][8][10] This specific sequence is critical for its recognition by Angiotensin-Converting Enzyme (ACE).

Secondary and Tertiary Structure

Unlike large globular proteins, the decapeptide this compound does not possess a stable, well-defined secondary or tertiary structure in aqueous solutions.[7] Studies using techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) have indicated that this compound and its fragments predominantly exist in a random coil or unfolded conformation.[1][4][7] This structural flexibility is common for small, linear peptides and allows it to fit into the active site of the ACE enzyme for cleavage. There is no definitive crystal structure for unbound this compound in the Protein Data Bank (PDB).

Signaling Pathway: The Renin-Angiotensin System

This compound is a central component of the Renin-Angiotensin System (RAS), a hormonal cascade vital for regulating blood pressure and fluid balance.[2][5][6] The peptide itself has minimal direct biological activity; its significance lies in its position as the immediate precursor to Angiotensin II.[1][2]

Experimental Protocols

The study and application of this compound require robust methods for its synthesis, purification, and quantification. The following sections provide detailed, generalized protocols for these key experimental workflows.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the standard method for chemically synthesizing this compound.[13] This process involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.

Methodology:

-

Resin Selection and Preparation:

-

First Amino Acid Coupling:

-

Covalently attach the first C-terminal amino acid (Fmoc-Leu-OH) to the swollen resin. This typically involves using a coupling agent and a base like Diisopropylethylamine (DIEA) in DCM.[13]

-

-

Deprotection-Coupling Cycles (for each subsequent amino acid):

-

Fmoc Deprotection: Remove the temporary N-terminal Fmoc protecting group by treating the resin with a 20% solution of piperidine (B6355638) in DMF for approximately 10-20 minutes. Wash the resin thoroughly with DMF.[3]

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-His(Trt)-OH) using a coupling reagent cocktail. A common combination is HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIEA in DMF.[3]

-

Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours. Monitor coupling completion with a qualitative test (e.g., Kaiser test).

-

Wash the resin extensively with DMF and DCM to remove excess reagents.

-

Repeat this cycle for all ten amino acids in the reverse sequence (Leu -> His -> Phe -> Pro -> His -> Ile -> Tyr -> Val -> Arg -> Asp).

-

-

Final Cleavage and Deprotection:

-

Once the sequence is complete, treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIPS).[5]

-

Incubate for 2-3 hours at room temperature.

-

Precipitate the crude peptide from the cleavage solution using cold diethyl ether, then centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold ether, air dry, and dissolve in an appropriate buffer for purification.

-

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for purifying synthetic this compound to a high degree, separating the target peptide from truncated sequences and other impurities.[6]

Methodology:

-

System Preparation:

-

Column: Use a preparative or semi-preparative C18 reversed-phase column.

-

Mobile Phase A: Deionized water with 0.1% Trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent to improve peak shape.[6]

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

-

Sample Preparation:

-

Dissolve the crude, lyophilized peptide in Mobile Phase A. Filter the sample through a 0.45 µm filter to remove particulates.

-

-

Chromatography:

-

Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).

-

Inject the dissolved sample onto the column.

-

Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient for this compound might be from 10% to 50% Mobile Phase B over 30-40 minutes at a flow rate of 5-10 mL/min (for semi-preparative scale).

-

Monitor the elution profile using a UV detector at 220 nm and 280 nm.

-

-

Fraction Collection and Analysis:

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions using analytical RP-HPLC and verify the mass using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).

-

Pool the pure fractions and lyophilize to obtain the final purified peptide.

-

Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying this compound in complex biological matrices like plasma. The method relies on separating the peptide by LC and then detecting specific parent-to-fragment ion transitions via MS/MS.

Methodology:

-

Sample Collection and Preparation:

-

Collect blood samples into tubes containing a protease inhibitor cocktail to prevent the formation or degradation of this compound in vitro.

-

Add a known amount of a stable isotope-labeled this compound internal standard (e.g., ¹³C, ¹⁵N labeled) to the plasma sample. This is crucial for accurate quantification.

-

-

Solid-Phase Extraction (SPE):

-

Acidify the plasma sample with an acid like TFA.

-

Load the sample onto a conditioned C18 SPE cartridge. This step removes proteins and salts while retaining the peptide.

-

Wash the cartridge with a weak aqueous solvent (e.g., 5% methanol) to remove hydrophilic impurities.

-

Elute this compound from the cartridge using a solvent with high organic content (e.g., 80% acetonitrile).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a small, precise volume of the initial LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Separate the peptide from other components on a C18 analytical column using a water/acetonitrile gradient.

-

The eluent is directed into an electrospray ionization (ESI) source coupled to a triple quadrupole mass spectrometer.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the mass of this compound) and monitoring for specific, high-intensity fragment ions produced upon collision-induced dissociation.

-

-

Data Analysis:

-

Quantify the endogenous this compound by calculating the ratio of the peak area of the analyte's MRM transition to the peak area of the internal standard's MRM transition.

-

Determine the concentration by comparing this ratio to a standard curve prepared with known amounts of this compound.

-

References

- 1. Study of angiotensin-(1-7) vasoactive peptide and its beta-cyclodextrin inclusion complexes: complete sequence-specific NMR assignments and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of plasma angiotensin II: purification by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Synthetic Peptides as Structural Maquettes of Angiotensin-I Converting Enzyme Catalytic Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hplc.eu [hplc.eu]

- 7. Angiotensin-(1–9) Retro-enantiomer Peptide with Cardio-protective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 9. sciex.com [sciex.com]

- 10. Purification and characterization of angiotensin-converting enzyme (ACE) from sheep lung - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. chem.uci.edu [chem.uci.edu]

- 13. Development and validation of an LC-MS/MS method for the simultaneous quantitation of angiotensin (1-7), (1-8), (1-9) and (1-10) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

The Physiological Role of Angiotensin I in the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin I (Ang I) is a decapeptide hormone that serves as a crucial intermediate in the Renin-Angiotensin System (RAS), a pivotal regulator of cardiovascular and renal homeostasis. While traditionally viewed as a largely inactive prohormone, Ang I is the direct precursor to the potent vasoconstrictor Angiotensin II (Ang II) and other biologically active peptides. This technical guide provides an in-depth exploration of the physiological role of Ang I, detailing its synthesis, conversion pathways, and the functions of its various metabolites. The document includes a summary of quantitative data, detailed experimental protocols for Ang I measurement, and visualizations of key signaling pathways to support researchers and professionals in drug development.

Introduction to the Renin-Angiotensin System and the Position of this compound

The Renin-Angiotensin System (RAS) is a complex enzymatic cascade that plays a critical role in the regulation of blood pressure, fluid and electrolyte balance, and vascular resistance.[1] The system is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as decreased renal perfusion pressure, reduced sodium delivery to the distal tubules, and sympathetic nervous system activation.[2] Renin, a highly specific aspartic protease, cleaves its substrate, angiotensinogen (B3276523) (produced by the liver), to form the decapeptide this compound.[3]

Ang I itself is generally considered to be physiologically inactive, with its primary significance lying in its role as the precursor for Ang II.[4] The conversion of Ang I to the highly active octapeptide Ang II is predominantly catalyzed by the Angiotensin-Converting Enzyme (ACE), which is abundantly expressed on the surface of vascular endothelial cells, particularly in the lungs.[5][6] However, the RAS is now understood to be far more complex than this classical linear pathway, with the existence of alternative pathways for Ang II formation and the generation of other bioactive angiotensin peptides from Ang I.[7][8]

The Metabolic Fates of this compound

The Classical Pathway: Conversion to Angiotensin II by ACE

The most well-characterized fate of Ang I is its conversion to Ang II by ACE. This enzyme cleaves a dipeptide from the C-terminus of Ang I.[6] Ang II is the primary effector molecule of the RAS, exerting its effects by binding to two main G protein-coupled receptors: the Ang II type 1 receptor (AT1R) and the Ang II type 2 receptor (AT2R).[3] Activation of AT1R mediates most of the known physiological effects of Ang II, including vasoconstriction, aldosterone (B195564) secretion, sodium and water reabsorption, and stimulation of cell growth and proliferation.[1]

Alternative (Non-ACE) Pathways for Angiotensin II Formation

Research has revealed the existence of ACE-independent pathways for the conversion of Ang I to Ang II, particularly at the tissue level.[7] Enzymes such as chymase, cathepsin G, and kallikrein can also catalyze this conversion.[9] These alternative pathways are significant because they are not blocked by ACE inhibitors, a widely used class of antihypertensive drugs. This has implications for the therapeutic strategies aimed at completely blocking the effects of Ang II.[7][10] In some tissues, such as the human heart, chymase is a major enzyme responsible for Ang II formation.[7]

The ACE2-Dependent Pathway: Formation of Angiotensin (1-9)

Angiotensin-converting enzyme 2 (ACE2), a homolog of ACE, can cleave a single amino acid from the C-terminus of Ang I to form the nonapeptide Angiotensin (1-9) [Ang (1-9)].[11] Ang (1-9) was initially considered an inactive metabolite, but recent studies suggest it has biological activity.[12] It can be further metabolized by ACE to form Angiotensin (1-7) [Ang (1-7)], a peptide with vasodilatory, anti-proliferative, and anti-fibrotic properties that often counteract the effects of Ang II.[11] Ang (1-9) itself has been shown to exert beneficial cardiovascular effects, potentially through the AT2R.[12][13]

dot

Direct Physiological Effects of this compound

The prevailing scientific consensus is that this compound has minimal to no direct physiological activity.[4] Its primary role is that of a prohormone, requiring conversion to other angiotensin peptides to elicit significant biological effects. While some studies have investigated the direct effects of Ang I, these are generally observed at high, non-physiological concentrations and are often attributed to its local conversion to Ang II.[14]

Quantitative Data on Angiotensin Peptides

The following tables summarize key quantitative data related to this compound and its metabolites.

Table 1: Binding Affinities of Angiotensin Peptides to AT1 and AT2 Receptors

| Peptide | Receptor | Binding Affinity (Ki, nM) | Selectivity |

| Angiotensin II | AT1R | ~1-10 | - |

| Angiotensin II | AT2R | ~1-10 | ~15-fold for AT2R |

| Angiotensin III | AT1R | High | - |

| Angiotensin III | AT2R | High | Substantial AT2R selectivity |

| Angiotensin IV | AT1R | No appreciable binding | >200-fold for AT2R |

| Angiotensin IV | AT2R | Moderate | - |

| Angiotensin (1-7) | AT1R | Negligible | - |

| Angiotensin (1-7) | AT2R | Modest | Substantial AT2R selectivity |

| Candesartan (ARB) | AT1R | High | - |

| PD123319 (AT2R Antagonist) | AT2R | High | - |

Data compiled from studies on HEK-293 cells stably transfected with either AT1R or AT2R.[15][16]

Table 2: Plasma Concentrations of this compound and II in Healthy and Pathological States

| Condition | This compound (pg/mL) | Angiotensin II (pg/mL) | Ang I / Ang II Ratio |

| Healthy Controls | 42 (IQR: 30.46-87.34) | 97 (IQR: 35.27-181.01) | 0.4 (IQR: 0.28-0.64) |

| Catecholamine-Resistant Vasodilatory Shock | 253 (IQR: 72.30-676.00) | 84 (IQR: 23.85-299.50) | 1.63 (IQR: 0.98-5.25) |

Data from a study on patients with catecholamine-resistant vasodilatory shock compared to healthy controls.[17][18]

Experimental Protocols for the Measurement of this compound

Accurate measurement of this compound is crucial for assessing the activity of the Renin-Angiotensin System. The two primary methods employed are Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Radioimmunoassay (RIA) for this compound

Principle: This method is a competitive binding assay where a known quantity of radiolabeled Ang I (e.g., ¹²⁵I-Ang I) competes with the unlabeled Ang I in the sample for a limited number of binding sites on a specific anti-Ang I antibody. The amount of bound radioactivity is inversely proportional to the concentration of unlabeled Ang I in the sample.[19][20]

Detailed Methodology:

-

Sample Collection and Preparation:

-

Collect whole blood in pre-chilled tubes containing an anticoagulant (e.g., EDTA) and a cocktail of protease inhibitors to prevent the degradation of angiotensin peptides.[21]

-

Centrifuge at 4°C to separate the plasma.

-

Store plasma at -80°C until analysis.

-

For the determination of plasma renin activity (PRA), the plasma is divided into two aliquots. One is incubated at 37°C to allow renin to generate Ang I, while the other is kept at 4°C to measure baseline Ang I. An ACE inhibitor is added to both to prevent the conversion of Ang I to Ang II.[19]

-

-

Assay Procedure:

-

Pipette calibrators, control samples, and unknown plasma samples into antibody-coated tubes.

-

Add a fixed amount of ¹²⁵I-labeled this compound tracer to each tube.

-

Incubate the tubes for a specified period (e.g., 2 hours at 18-25°C with shaking) to allow for competitive binding.[19]

-

Aspirate the contents of the tubes and wash to remove unbound tracer.

-

Measure the radioactivity of the bound fraction in a gamma counter.

-

-

Data Analysis:

-

Generate a standard curve by plotting the bound radioactivity of the calibrators against their known concentrations.

-

Determine the concentration of Ang I in the unknown samples by interpolating their bound radioactivity values from the standard curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Quantification

Principle: LC-MS/MS is a highly sensitive and specific method that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It allows for the direct quantification of Ang I based on its unique mass-to-charge ratio and fragmentation pattern.[22][23]

Detailed Methodology:

-

Sample Preparation:

-

Follow the same blood collection and plasma separation protocol as for RIA, ensuring the use of protease inhibitors.[21]

-

Add stable isotope-labeled internal standards of Ang I to the plasma samples to correct for extraction losses and matrix effects.[21]

-

Perform solid-phase extraction (SPE) to enrich the angiotensin peptides and remove interfering plasma components.[23]

-

Evaporate the eluate and reconstitute it in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into a liquid chromatography system equipped with a reverse-phase column to separate the different angiotensin peptides.

-

The eluting peptides are introduced into the mass spectrometer.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for Ang I and its internal standard are monitored. This provides high specificity and sensitivity.[23]

-

-

Data Analysis:

-

Quantify the amount of Ang I in the sample by comparing the peak area ratio of the endogenous Ang I to its stable isotope-labeled internal standard against a calibration curve prepared with known concentrations of Ang I.

-

dot

References

- 1. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Renin-Angiotensin System and Cardiovascular Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound-Converting Enzyme: Genotype and Disease Associations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. The Angiotensin-(1-7) Axis: Formation and Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Angiotensin converting enzyme (ACE) and non-ACE dependent angiotensin II generation in resistance arteries from patients with heart failure and coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. mdpi.com [mdpi.com]

- 13. Protective Role of the ACE2/Ang-(1–9) Axis in Cardiovascular Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. portlandpress.com [portlandpress.com]

- 17. This compound and angiotensin II concentrations and their ratio in catecholamine-resistant vasodilatory shock - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ibl-international.com [ibl-international.com]

- 20. diasource-diagnostics.com [diasource-diagnostics.com]

- 21. journals.physiology.org [journals.physiology.org]

- 22. Digital resource [dam-oclc.bac-lac.gc.ca]

- 23. sciex.com [sciex.com]

A Technical Guide to the Regulation of Angiotensin I Production by Renin

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Renin-Angiotensin System (RAS), also known as the Renin-Angiotensin-Aldosterone System (RAAS), is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2][3] The system's initiation point, and its rate-limiting step, is the enzymatic cleavage of angiotensinogen (B3276523) by renin to produce the decapeptide Angiotensin I.[1] Due to its pivotal role, the regulation of renin's activity is a primary focus for physiological research and a key target for therapeutic intervention in cardiovascular and renal diseases.[4][5][6] This technical guide provides an in-depth examination of the core mechanisms governing renin's synthesis, secretion, and enzymatic activity, thereby controlling the production of this compound. It is designed to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visualizations of key pathways to support advanced research and drug development.

Chapter 1: The Core Reaction: Renin and Angiotensinogen

The fundamental reaction is the conversion of angiotensinogen, a glycoprotein (B1211001) primarily produced by the liver, into this compound.[7][8] This reaction is catalyzed by renin, an aspartyl protease synthesized and secreted by the juxtaglomerular (JG) cells of the kidney.[1]

The Enzyme: Renin

Renin is synthesized as a precursor, preprorenin, which is processed to prorenin. In the JG cells, prorenin can be further cleaved into active renin and stored in granules for regulated release.[9] A significant portion of prorenin is also secreted constitutively.[10]

The Substrate: Angiotensinogen

Angiotensinogen is the only known substrate for renin.[8] Its plasma concentration in humans is approximately 1 µM, which is close to the Michaelis-Menten constant (Kₘ) of the renin-angiotensinogen reaction.[11] This proximity implies that physiological variations in angiotensinogen concentration can directly influence the rate of this compound production, making the substrate concentration a relevant regulatory factor, not just the enzyme's activity.[11][12]

The Product: this compound

This compound is a biologically inactive decapeptide.[1] It serves as the precursor for the potent vasoconstrictor Angiotensin II, following cleavage by Angiotensin-Converting Enzyme (ACE), primarily in the lungs.[1][7]

Enzyme Kinetics

The interaction between human renin and its substrate, human angiotensinogen, follows Michaelis-Menten kinetics.[13] Understanding these kinetic parameters is crucial for developing and evaluating renin inhibitors.

| Parameter | Reported Value (Human) | Reference(s) |

| Kₘ (Michaelis Constant) | 0.56 - 1.8 µM | [11][14][15][16] |

| Plasma Angiotensinogen | ~1.0 µM (~2.8 - 7.1 mg/dL) | [11][17] |

| Plasma this compound | ~2.04 ng/mL | [18] |

| Plasma Angiotensin II | Significantly lower than Ang I | [18] |

Table 1: Kinetic and Concentration Data for the Human Renin-Angiotensinogen Reaction.

Chapter 2: Systemic Regulation of Renin Secretion

The release of renin from juxtaglomerular cells is tightly controlled by four principal mechanisms that integrate signals related to blood pressure, volume, and solute concentration.[16]

-

Intrarenal Baroreceptor: Specialized JG cells in the afferent arteriole act as mechanoreceptors. A decrease in renal perfusion pressure (hypotension) reduces stretch on these cells, triggering renin release. Conversely, increased pressure inhibits release.[13][19]

-

Macula Densa Pathway: Macula densa cells in the distal convoluted tubule sense the concentration of sodium chloride (NaCl) in the tubular fluid. A decrease in NaCl delivery, often a proxy for reduced glomerular filtration rate, stimulates the release of signaling molecules (like prostaglandin (B15479496) E₂) that act on adjacent JG cells to promote renin secretion.[1][19]

-

Sympathetic Nervous System (SNS): Renal sympathetic nerves directly innervate JG cells. Activation of the SNS, for instance during a "fight or flight" response, leads to the release of norepinephrine (B1679862), which stimulates β₁-adrenergic receptors on JG cells, potently increasing renin secretion.[13][19]

-

Negative Feedback Loop: Angiotensin II, the end-product of the cascade, acts on AT₁ receptors on JG cells to inhibit renin release. This forms a crucial negative feedback loop that prevents overactivation of the system.[1]

Chapter 3: Cellular and Intracellular Regulation

Within the juxtaglomerular cell, systemic signals are transduced into a coordinated response governed by three key second messengers: cyclic AMP (cAMP), cytosolic free calcium ([Ca²⁺]i), and cyclic GMP (cGMP).

-

Cyclic AMP (cAMP): The cAMP pathway is the central stimulatory cascade for renin secretion. Stimuli such as norepinephrine (via β₁-receptors) and prostaglandins (B1171923) activate adenylyl cyclase, leading to increased intracellular cAMP. cAMP then activates Protein Kinase A (PKA), which promotes the exocytosis of renin-containing granules.

-

Cytosolic Calcium ([Ca²⁺]i): In a mechanism that is inverse to most secretory cells, an increase in intracellular calcium inhibits renin release. Vasoconstrictors like Angiotensin II and increased perfusion pressure (stretch) raise [Ca²⁺]i, which suppresses adenylyl cyclase activity and activates phosphodiesterases that degrade cAMP, thus reducing renin secretion.

-

Cyclic GMP (cGMP): The role of cGMP is complex. Atrial natriuretic peptide (ANP) activates membrane-bound guanylate cyclase (mGC-A), increasing cGMP and inhibiting renin release. In contrast, nitric oxide (NO) activates soluble guanylate cyclase (sGC), and the resulting cGMP can be stimulatory by inhibiting phosphodiesterase 3 (PDE3), an enzyme that degrades cAMP. This leads to a net increase in cAMP levels and stimulates renin release.

Chapter 4: Transcriptional Regulation of the Renin Gene

Long-term control of the RAS is achieved through the regulation of renin gene (REN) transcription. This process involves complex interactions between cis-regulatory elements on the DNA and trans-acting transcription factors.

-

Promoter and Enhancer Regions: Key regulatory regions have been identified upstream of the renin gene. A proximal promoter region and a more distant enhancer element are critical for its expression.[15][20][21]

-

Key Transcription Factors: The enhancer region contains binding sites for several transcription factors and is responsive to various signaling pathways. For example, the cAMP pathway activates the transcription factor CREB (cAMP response element-binding protein), which binds to a cAMP response element (CRE) in the enhancer to increase renin gene expression.[15] Other important factors include HOX and PBX proteins, which are crucial for the developmental and tissue-specific expression of renin.[20]

Chapter 5: Pharmacological Modulation

Targeting the renin-angiotensinogen reaction is a primary strategy for managing hypertension and other cardiovascular diseases. Direct Renin Inhibitors (DRIs) represent a distinct class of drugs that act at the first and rate-limiting step of the RAS.[1]

| Drug Class | Example(s) | Mechanism of Action | Effect on PRA* | Effect on Plasma Renin Concentration |

| Direct Renin Inhibitor (DRI) | Aliskiren (B1664508) | Binds to the active site of renin, preventing it from cleaving angiotensinogen.[22] | ↓↓↓ | ↑↑↑ |

| ACE Inhibitor (ACEi) | Enalapril (B1671234), Lisinopril | Blocks the conversion of this compound to Angiotensin II.[6] | ↑↑ | ↑↑ |

| Angiotensin Receptor Blocker (ARB) | Losartan, Valsartan | Blocks the AT₁ receptor, preventing Angiotensin II from exerting its effects.[6] | ↑↑↑ | ↑↑↑ |

Table 2: Comparison of Major RAS-Targeting Drug Classes. PRA = Plasma Renin Activity. The increase in plasma renin concentration with all inhibitors is due to the interruption of the Angiotensin II negative feedback loop.[23][24]

Aliskiren, the only clinically approved DRI, is a potent inhibitor of human renin with a very low IC₅₀, demonstrating its high affinity for the enzyme's active site.[22][25]

| Inhibitor | Target | IC₅₀ | Effect on PRA (300mg dose) | Reference(s) |

| Aliskiren | Human Renin | 0.6 nmol/L | >95% inhibition at 24 hours | [22][24][25][26] |

Table 3: Quantitative Data for the Direct Renin Inhibitor Aliskiren.

Chapter 6: Experimental Methodologies

Accurate measurement of renin's activity is fundamental to both basic research and clinical diagnostics. The most common method is the Plasma Renin Activity (PRA) assay, which measures the rate of this compound generation from endogenous angiotensinogen in a plasma sample.[19]

Protocol: Plasma Renin Activity (PRA) Assay by Immunoassay (RIA/ELISA)

This protocol outlines the key steps for determining PRA, a functional measure of renin's enzymatic activity.

1. Sample Collection and Handling (Critical Step):

-

Collect whole blood in a tube containing EDTA as an anticoagulant.

-

Crucially, all initial processing (centrifugation, plasma separation) must be performed at room temperature. Chilling the sample before separating plasma can lead to "cryoactivation" of prorenin, causing falsely elevated PRA results.[21][27]

-

Centrifuge the sample (e.g., 2000 x g for 15 minutes at room temperature) to separate plasma.[21][28]

-

Transfer the plasma to a clean polypropylene (B1209903) tube. If not assayed immediately, freeze at -20°C or lower. Avoid repeated freeze-thaw cycles.[21]

2. This compound Generation:

-

Thaw plasma samples at room temperature.

-

For each sample, prepare two aliquots (e.g., 0.5 mL each).

-

Add a generation buffer to adjust the pH to ~6.0, which is optimal for renin activity.[29]

-

Add a cocktail of protease inhibitors (e.g., PMSF) to prevent the degradation of the newly formed this compound.[21][29]

-

Incubate one aliquot at 37°C for a defined period (e.g., 90-180 minutes). This allows endogenous renin to generate this compound.[21]

-

Simultaneously, incubate the second aliquot in an ice bath (0-4°C) for the same duration. This serves as the baseline control where enzymatic activity is negligible.[21]

-

After incubation, immediately stop the reaction in all tubes by placing them on ice.

3. Quantification of this compound:

-

The amount of this compound generated is quantified using a competitive radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[12][21]

-

In this assay, the sample (containing unlabeled, generated this compound) is mixed with a known amount of labeled this compound (e.g., ¹²⁵I-Ang I for RIA, or biotinylated Ang I for ELISA) and a limited amount of a specific anti-Angiotensin I antibody.

-

The unlabeled this compound from the sample competes with the labeled this compound for binding to the antibody.

-

After an incubation period, the antibody-bound fraction is separated from the unbound fraction.

-

The amount of label in the bound fraction is measured. This signal is inversely proportional to the concentration of this compound in the sample.

-

A standard curve is generated using known concentrations of this compound, and the concentrations in the samples are interpolated from this curve.

4. Calculation of PRA:

-

PRA is calculated by subtracting the baseline this compound concentration (from the 4°C sample) from the final concentration (from the 37°C sample) and dividing by the incubation time.

-

The result is typically expressed in units of ng/mL/hr.[7]

Protocol: PRA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a highly specific and sensitive alternative to immunoassays for quantifying this compound.

-

Steps 1 & 2 (Sample Collection and this compound Generation): These steps are identical to the immunoassay protocol.

-

3. Sample Clean-up (Solid-Phase Extraction - SPE):

-

After incubation, the generated this compound must be purified from the complex plasma matrix.

-

This is typically achieved using a C18 solid-phase extraction cartridge.[30]

-

The plasma sample is loaded onto the cartridge, which is then washed to remove interfering substances.

-

This compound is eluted with a solvent like methanol (B129727) containing formic acid.[30]

-

The eluate is dried down (e.g., under a stream of nitrogen) and reconstituted in a small volume of mobile phase for injection.[30]

-

-

4. Quantification by LC-MS/MS:

-

The reconstituted sample is injected into a liquid chromatography system, typically using a reverse-phase C18 column to separate this compound from other remaining components.[30]

-

The eluate from the column enters a tandem mass spectrometer.

-

The mass spectrometer is set to a specific mode (Multiple Reaction Monitoring, MRM) to detect a specific mass transition for this compound (i.e., the mass of the parent ion to a specific fragment ion), providing high specificity and quantitative accuracy.[30]

-

-

5. Calculation of PRA: The calculation is identical to the immunoassay method.

Protocol: Renin Gene Expression by Quantitative PCR (qPCR)

This protocol allows for the quantification of renin mRNA levels, providing insight into the transcriptional regulation of the gene.

-

1. Tissue/Cell Collection: Isolate renin-expressing tissue (e.g., kidney cortex) or cells (e.g., isolated JG cells).

-

2. RNA Extraction:

-

Homogenize the sample in a lysis reagent (e.g., Trizol).[8]

-

Perform RNA extraction according to the manufacturer's protocol, which typically involves phase separation with chloroform, precipitation with isopropanol, and washing with ethanol.[8]

-

Assess RNA quality and quantity using spectrophotometry or fluorometry.

-

-

3. Reverse Transcription (cDNA Synthesis):

-

Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme. This creates a more stable template for PCR.[8]

-

-

4. Quantitative PCR:

-

Prepare a reaction mix containing the cDNA template, specific forward and reverse primers for the renin gene, and a qPCR master mix (which includes DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).[8]

-

Run the reaction in a qPCR thermocycler. The instrument monitors the fluorescence increase in real-time, which is proportional to the amount of amplified DNA.

-

The cycle at which the fluorescence crosses a set threshold (the Cₜ value) is recorded.

-

-

5. Data Analysis:

-

Renin gene expression is typically normalized to the expression of one or more stable housekeeping genes to control for variations in RNA input and reverse transcription efficiency.

-

Relative quantification (e.g., using the ΔΔCₜ method) is used to compare renin mRNA levels between different experimental groups.

-

References

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. Relevance of renin expression by real-time PCR in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic studies of rat renin and tonin on purified rat angiotensinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. labpedia.net [labpedia.net]

- 8. stackscientific.nd.edu [stackscientific.nd.edu]

- 9. ccjm.org [ccjm.org]

- 10. origene.com [origene.com]

- 11. Molecular and Pathophysiological Features of Angiotensinogen: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Species differences in the kinetics of the renin-substrate reaction in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of recombinant human renin: kinetics, pH-stability, and peptidomimetic inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Two different types of inactive renin in human plasma: molecular and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Renin-renin substrate kinetic constants in the plasma of normal and estrogen-treated humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. athensresearch.com [athensresearch.com]

- 18. ahajournals.org [ahajournals.org]

- 19. my.clevelandclinic.org [my.clevelandclinic.org]

- 20. tandfonline.com [tandfonline.com]

- 21. benchchem.com [benchchem.com]

- 22. Renin inhibition with aliskiren in hypertension: focus on aliskiren/hydrochlorothiazide combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Direct renin inhibition: update on clinical investigations with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Aliskiren Reduces Plasma Renin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Angiotensin II suppression in humans by the orally active renin inhibitor Aliskiren (SPP100): comparison with enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. labcorp.com [labcorp.com]

- 28. eaglebio.com [eaglebio.com]

- 29. ibl-america.com [ibl-america.com]

- 30. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of the Renin-Angiotensin System: A Technical Guide to Angiotensin I Precursors and Their Physiological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular homeostasis and a key target in the management of hypertension and related pathologies. While Angiotensin II is the primary effector molecule of this system, its generation is entirely dependent on a cascade of enzymatic cleavages originating from its precursors. This technical guide provides an in-depth exploration of the primary precursors of Angiotensin I—Angiotensinogen (B3276523), Prorenin, and the more recently identified Proangiotensin-12. We will delve into their physiological significance, the intricate pathways of their synthesis and activation, and present detailed methodologies for their quantification. This document aims to serve as a comprehensive resource for researchers and professionals involved in cardiovascular research and drug development, offering insights into the foundational elements of the RAS.

Introduction: The Renin-Angiotensin System Cascade

The Renin-Angiotensin System (RAS), or Renin-Angiotensin-Aldosterone System (RAAS), is a hormonal cascade that plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2] The classical pathway is initiated by the enzymatic cleavage of Angiotensinogen by renin, leading to the formation of the decapeptide this compound. This compound is then converted to the potent octapeptide Angiotensin II by Angiotensin-Converting Enzyme (ACE).[3] Angiotensin II exerts its physiological effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, aldosterone (B195564) and vasopressin release, and sodium and water retention.[4][5]

Recent discoveries have expanded our understanding of the RAS, revealing a more complex network with counter-regulatory axes and alternative pathways for angiotensin peptide generation.[6] This guide focuses on the critical upstream components that serve as precursors to this compound, as their regulation and availability are rate-limiting for the activity of the entire system.

The Canonical Precursor: Angiotensinogen

Angiotensinogen is the primary substrate for renin and the sole precursor of all angiotensin peptides.[1] It is a glycoprotein (B1211001) primarily synthesized and secreted by the liver.[1] The regulation of angiotensinogen gene (AGT) expression is a key control point for RAS activity and is influenced by various hormonal and cellular signals.[1][7]

Physiological Significance of Angiotensinogen

The plasma concentration of angiotensinogen is a critical determinant of the rate of this compound formation.[7] Elevated levels of angiotensinogen are associated with hypertension.[6] The expression of the AGT gene is regulated at the transcriptional level by hormones such as glucocorticoids, estrogens, and thyroid hormone, as well as by cytokines like interleukin-1 and tumor necrosis factor-α.[7] Furthermore, Angiotensin II itself can stimulate angiotensinogen synthesis, creating a positive feedback loop.[7] Recent research has also highlighted the role of epigenetic modifications, such as DNA methylation, in the regulation of AGT expression in response to factors like high salt intake.[8]

Quantitative Data on Angiotensinogen and Other RAS Components

The following table summarizes the plasma concentrations of key components of the Renin-Angiotensin System in healthy human adults. It is important to note that these values can vary significantly based on factors such as posture, dietary salt intake, and the specific assay used.

| Component | Plasma Concentration (Mean ± SD) | Units | Notes |

| Angiotensinogen | 1.0 - 2.0 | mg/mL | - |

| Plasma Renin Activity (PRA) | 0.2 - 1.6 (supine), 0.5 - 4.0 (upright) | ng/mL/hour | On a normal sodium diet.[9] |

| This compound | 27.2 (LOD - 324.0) | fmol/mL | Median (range).[7] |

| Angiotensin II | 82.0 (LOD - 549.6) | fmol/mL | Median (range).[7] |

| Angiotensin-(1-12) | 2.05 ± 0.55 (men), 2.02 ± 0.62 (women) | ng/mL | [10] |

The Enzymatic Initiator: Prorenin and its Activation

Renin is the rate-limiting enzyme in the RAS cascade, and its inactive precursor, prorenin, circulates in the plasma at concentrations 10-fold higher than active renin.[2] The activation of prorenin to renin is a critical regulatory step.

Physiological Significance of Prorenin

While initially considered to be merely an inactive precursor, prorenin is now understood to have biological functions.[11] Prorenin can be activated both proteolytically and non-proteolytically.[11] Proteolytic activation, which occurs primarily in the kidney, involves the cleavage of the prosegment.[11] Non-proteolytic activation can occur when prorenin binds to the (pro)renin receptor, leading to a conformational change that exposes the active site.[12] This receptor-mediated activation allows for tissue-specific generation of this compound, contributing to the local RAS.[12] Elevated plasma prorenin levels have been associated with microvascular complications in diabetes.[11]

An Alternative Pathway: Proangiotensin-12

More recently, a novel angiotensin peptide, Angiotensin-(1-12) (proangiotensin-12), has been identified as a potential alternative precursor for angiotensin peptide production, independent of renin activity.[4]

Physiological Significance of Proangiotensin-12

Proangiotensin-12 is a 12-amino acid peptide that can be cleaved by ACE to generate this compound and Angiotensin II, and by chymase to form Angiotensin II directly.[4] It has been shown to induce vasoconstriction and increase blood pressure when infused in rats.[13] Studies in rats have shown that while a low-salt diet increases plasma renin activity and angiotensin levels, the levels of proangiotensin-12 in plasma and various tissues remain unchanged, suggesting its regulation is independent of the circulating RAS.[3] However, there is ongoing debate and conflicting evidence regarding the endogenous existence and physiological concentrations of Angiotensin-(1-12) in humans, with some sensitive mass spectrometry-based studies failing to detect it.[14]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key pathways and a general experimental workflow for studying this compound precursors.

Caption: The Renin-Angiotensin System cascade showing the generation of this compound and II from their precursors.

Caption: A generalized experimental workflow for the quantification of this compound precursors and related peptides.

Experimental Protocols

Accurate quantification of the components of the RAS is crucial for research and clinical applications. The following sections provide detailed methodologies for key experiments.

Measurement of Angiotensinogen

Method: Sandwich Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: This assay utilizes a pair of antibodies specific to angiotensinogen. One antibody is coated on the microplate to capture angiotensinogen from the sample, and the other is conjugated to an enzyme for detection.

Detailed Protocol:

-

Plate Coating: Coat a 96-well microplate with a capture antibody against human angiotensinogen diluted in a coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

-

Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

-

Sample/Standard Incubation: Add prepared standards and diluted plasma samples to the wells. Incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step to remove unbound sample components.

-

Detection Antibody Incubation: Add the detection antibody (conjugated to an enzyme like HRP) and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step to remove unbound detection antibody.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.

-

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of angiotensinogen in the samples.

Measurement of Plasma Renin Activity (PRA)

Method: Quantification of this compound Generation by ELISA or LC-MS/MS

Principle: PRA is an indirect measure of renin's enzymatic activity. It quantifies the rate of this compound generation from endogenous angiotensinogen in a plasma sample under controlled conditions.

Detailed Protocol:

-

Sample Collection: Collect blood in an EDTA-containing tube. It is critical to handle the sample correctly to prevent cryoactivation of prorenin.[11]

-

Sample Splitting: Divide the plasma sample into two aliquots.

-

Incubation:

-

Incubate one aliquot at 37°C for a defined period (e.g., 90 minutes) to allow renin to generate this compound.

-

Incubate the second aliquot at 0-4°C (on ice) for the same duration to prevent this compound generation. This serves as the baseline control.

-

-

Stopping the Reaction: Stop the enzymatic reaction in the 37°C sample by placing it on ice.

-

This compound Quantification: Measure the concentration of this compound in both aliquots using a competitive ELISA or a highly sensitive and specific LC-MS/MS method.[1][15]

-

Calculation of PRA: Subtract the baseline this compound concentration (from the 0-4°C sample) from the this compound concentration in the 37°C sample. The result is expressed as the amount of this compound generated per unit of time (e.g., ng/mL/hour).

Quantification of Angiotensin Peptides by Mass Spectrometry

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This method offers high specificity and sensitivity for the simultaneous quantification of multiple angiotensin peptides. It involves the separation of peptides by liquid chromatography followed by their detection and fragmentation in a mass spectrometer.

Detailed Protocol:

-

Sample Preparation:

-

LC Separation: Inject the extracted sample into a liquid chromatography system equipped with a C18 column. Use a gradient of an organic solvent (e.g., acetonitrile) to separate the different angiotensin peptides based on their hydrophobicity.[1]

-

MS/MS Detection:

-

The eluting peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

-

The mass spectrometer is set to select the precursor ion (the specific m/z of the target angiotensin peptide).

-

The precursor ion is fragmented, and specific product ions are detected. This process, known as multiple reaction monitoring (MRM), provides high specificity.

-

-

Quantification: Use stable isotope-labeled internal standards for each angiotensin peptide to be quantified. These standards are added to the sample at the beginning of the preparation process and are used to correct for any sample loss during extraction and for variations in ionization efficiency.[7] The concentration of each peptide is determined by comparing the peak area of the endogenous peptide to that of its corresponding internal standard.

Conclusion and Future Directions

The precursors of this compound, particularly angiotensinogen and prorenin, are fundamental to the regulation of the Renin-Angiotensin System. Their synthesis, secretion, and activation are tightly controlled processes that ultimately determine the level of the potent vasoconstrictor, Angiotensin II. The discovery of alternative pathways, such as the one potentially involving proangiotensin-12, highlights the complexity of the RAS and opens new avenues for research and therapeutic intervention.